![molecular formula C14H12ClNO3 B2806011 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-57-0](/img/structure/B2806011.png)
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
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Description
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, also known as 2-CPD, is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless solid with a molecular weight of 287.72 g/mol and a melting point of 200-202 °C. 2-CPD is a synthetic compound that is widely used in scientific research and laboratory experiments.
Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity. Specifically, indole derivatives derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid” have shown promise in various areas:
- Cancer Treatment : Indole derivatives exhibit anti-cancer properties. Researchers have explored their potential as therapeutic agents against cancer cells .
- Antimicrobial Activity : These compounds demonstrate activity against microbes, making them relevant for combating infections .
- Disorder Treatment : Indoles may contribute to managing different types of disorders within the human body .
Molecular Simulation and Antipromastigote Activity
A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13 (a derivative of our acid). It exhibited a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
α-Glucosidase Inhibition
Quinazolinone derivatives, including those derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid,” have demonstrated α-glucosidase inhibitory activity. For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited significant inhibition with an IC50 value .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-7-12(13(17)14(18)19)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHWXOFTWVFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |
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